Cy-cBRIDP

Catalog No.
S868290
CAS No.
1023330-38-2
M.F
C28H37P
M. Wt
404.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cy-cBRIDP

CAS Number

1023330-38-2

Product Name

Cy-cBRIDP

IUPAC Name

dicyclohexyl-(1-methyl-2,2-diphenylcyclopropyl)phosphane

Molecular Formula

C28H37P

Molecular Weight

404.6 g/mol

InChI

InChI=1S/C28H37P/c1-27(29(25-18-10-4-11-19-25)26-20-12-5-13-21-26)22-28(27,23-14-6-2-7-15-23)24-16-8-3-9-17-24/h2-3,6-9,14-17,25-26H,4-5,10-13,18-22H2,1H3

InChI Key

JDNAVZKVTWHWKB-UHFFFAOYSA-N

SMILES

CC1(CC1(C2=CC=CC=C2)C3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5

Canonical SMILES

CC1(CC1(C2=CC=CC=C2)C3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5

Cy-cBRIDP (Dicyclohexyl(2,2-diphenyl-1-methylcyclopropyl)phosphine, CAS 1023330-38-2) is a highly specialized, electron-rich monophosphine ligand belonging to the BRIDP family developed by Takasago. Designed to overcome the limitations of traditional dialkylbiaryl phosphines, it features a unique cyclopropyl backbone that restricts conformational flexibility while maintaining high electron density at the phosphorus center[1]. For procurement and process chemistry, Cy-cBRIDP offers a critical balance of high catalytic activity in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-couplings and practical bench stability. Its specific incorporation of cyclohexyl groups provides a distinct steric profile compared to its tert-butyl analog (cBRIDP), making it an essential tool for fine-tuning the coordination sphere of palladium in sterically demanding pharmaceutical and fine chemical syntheses.

Substituting Cy-cBRIDP with generic biaryl phosphines (e.g., XPhos or SPhos) or simple trialkylphosphines often leads to catastrophic drops in catalytic turnover or requires significantly higher palladium loadings[1]. The rigid 2,2-diphenylcyclopropyl backbone of Cy-cBRIDP enforces a specific geometry that prevents the formation of inactive palladium species and accelerates both the oxidative addition and reductive elimination steps of the catalytic cycle[1]. Furthermore, while generic highly electron-rich phosphines like P(tBu)3 are notoriously pyrophoric and difficult to handle at scale, Cy-cBRIDP is an air-stable solid. Attempting to substitute Cy-cBRIDP with its bulkier analog, cBRIDP, can also fail in specific amination reactions where the extreme steric hindrance of tert-butyl groups prevents the coordination of bulky secondary amines, proving that the precise steric tuning of the cyclohexyl groups is non-interchangeable [2].

Steric Tuning for Substrate Coordination in C-N Cross-Coupling

The choice between Cy-cBRIDP and its close analog cBRIDP is dictated by the steric requirements of the coupling partners. While cBRIDP utilizes extremely bulky tert-butyl groups, Cy-cBRIDP employs cyclohexyl groups, reducing the overall steric profile around the palladium center[1]. In specific aryl amidation reactions, ligands that are too sterically hindered completely shut down the catalytic cycle. By utilizing Cy-cBRIDP, chemists can maintain the electron-rich cyclopropyl backbone while allowing enough spatial freedom for bulky or protected nitrogen nucleophiles to coordinate to the palladium intermediate [2].

Evidence DimensionSteric bulk and substrate coordination
Target Compound DataCyclohexyl substituents (moderate steric bulk, allows coordination of specific bulky amines)
Comparator Or BaselinecBRIDP (tert-butyl substituents, extreme steric bulk)
Quantified DifferenceCy-cBRIDP provides a smaller cone angle/steric profile than cBRIDP while maintaining identical backbone electronics.
ConditionsPalladium-catalyzed Buchwald-Hartwig amination with sterically demanding substrates.

Procurement teams must stock Cy-cBRIDP alongside cBRIDP because the two are not interchangeable; Cy-cBRIDP is required when the tert-butyl analog is too bulky to allow catalytic turnover.

Catalytic Efficiency in Aqueous Micellar Sonogashira Couplings

In modern green chemistry workflows utilizing aqueous micellar conditions (e.g., TPGS-1000), the choice of phosphine ligand is critical for maintaining high yields without organic solvents. In a comparative study of biocompatible Sonogashira couplings, Cy-cBRIDP demonstrated robust catalytic activity, achieving a 74% yield of the cross-coupled product [1]. In contrast, simple generic phosphines like PPh3 suffered severe performance degradation, yielding only 12% under identical conditions[1]. This demonstrates that the unique cyclopropyl backbone of Cy-cBRIDP effectively stabilizes the active palladium species even in complex, water-based micellar environments.

Evidence DimensionProduct yield in aqueous micellar media
Target Compound Data74% yield
Comparator Or BaselinePPh3 (12% yield)
Quantified Difference6.1-fold increase in product yield.
ConditionsPd-catalyzed Sonogashira coupling of 4-haloanisoles and phenylacetylene in aqueous TPGS-1000 surfactant.

Justifies the higher procurement cost of Cy-cBRIDP over bulk generic ligands by enabling high-yielding, environmentally friendly aqueous cross-coupling processes.

Precursor Handling and Air Stability vs. Trialkylphosphines

High electron density is required for the activation of challenging aryl chlorides, which traditionally necessitated the use of highly reactive, air-sensitive trialkylphosphines like P(tBu)3 [1]. Cy-cBRIDP matches the electron-donating capability required for these challenging oxidative additions but, unlike P(tBu)3, is an air-stable solid . This stability eliminates the need for strict glovebox handling or specialized inert-atmosphere storage during catalyst preparation and formulation.

Evidence DimensionHandling requirements and atmospheric stability
Target Compound DataBench-stable solid in air
Comparator Or BaselineP(tBu)3 (Pyrophoric, requires strict inert atmosphere)
Quantified DifferenceTransition from glovebox-dependent handling to standard benchtop weighability.
ConditionsIndustrial storage, catalyst formulation, and reaction setup.

Significantly lowers manufacturing overhead and improves batch-to-batch reproducibility by eliminating the risk of ligand oxidation during handling.

Aqueous and Green Chemistry Cross-Coupling

Driven by its robust performance in micellar environments, Cy-cBRIDP is the preferred ligand for scaling up Sonogashira and Suzuki-Miyaura couplings in water-surfactant systems (e.g., TPGS-1000), where traditional phosphines fail to maintain catalytic turnover[1].

Sterically Tuned Buchwald-Hartwig Aminations

In syntheses where the extreme steric bulk of cBRIDP prevents the coordination of secondary or protected amines, Cy-cBRIDP provides the exact structural compromise needed—maintaining the electron-rich cyclopropyl core while reducing the steric hindrance via cyclohexyl substitution [2].

Large-Scale Pharmaceutical Manufacturing

Because it is an air-stable solid, Cy-cBRIDP is ideal for pilot-plant and commercial-scale cross-coupling campaigns where avoiding the use of pyrophoric liquids like P(tBu)3 drastically reduces safety risks and specialized handling costs [2].

XLogP3

7.4

Dates

Last modified: 08-16-2023

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